molecular formula C15H13N3O4S B2964758 N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946334-62-9

N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B2964758
CAS No.: 946334-62-9
M. Wt: 331.35
InChI Key: YJFJFCHCWPQHHD-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused [1,3]dioxolo[4,5-f][1,3]benzothiazole core, substituted with an ethyl group at position 7 and a 3-methyl-1,2-oxazole-5-carboxamide moiety at position 6.

Properties

IUPAC Name

N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-3-18-9-5-10-11(21-7-20-10)6-13(9)23-15(18)16-14(19)12-4-8(2)17-22-12/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFJFCHCWPQHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC(=NO4)C)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-3-methyl-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The starting materials often include commercially available compounds such as 1,3-dioxolo[4,5-f]benzothiazole derivatives and oxazole derivatives. The synthesis may involve:

    Formation of the Benzothiazole Core: This step can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dioxolo Group: This can be done via electrophilic substitution reactions.

    Formation of the Oxazole Ring: This step often involves cyclization reactions using suitable reagents and catalysts.

    Coupling Reactions: The final step involves coupling the benzothiazole and oxazole moieties under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-3-methyl-1,2-oxazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features
Target Compound [1,3]Dioxolo[4,5-f]benzothiazole 7-ethyl; 3-methyl-oxazole-5-carboxamide ~365.4* Hybrid heterocyclic system; potential for π-π stacking and H-bonding
N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide [1,3]Dioxolo[4,5-f]benzothiazole 4-nitrobenzamide ~371.3 Electron-withdrawing nitro group; increased polarity vs. oxazole
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide [1,3]Dioxolo[4,5-f]benzothiazole 4-(2,5-dioxopyrrolidin-1-yl)benzamide ~439.5 Polar dioxopyrrolidine group; enhanced solubility in polar solvents
Benzo[c][1,2,5]oxadiazole-5-carboxamide Benzo[c][1,2,5]oxadiazole Carboxamide ~193.1 Oxadiazole core; reduced steric hindrance vs. benzothiazole-dioxolane
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate Benzodithiazine Chloro; methylhydrazino; methyl ester ~335.8 Sulfone groups; higher thermal stability

*Estimated based on analogs.

Key Observations:
  • Core Heterocycles : The benzothiazole-dioxolane system in the target compound offers greater aromaticity and electron density compared to benzo[c][1,2,5]oxadiazole or benzodithiazine . This may enhance π-π interactions in biological or material science applications.
  • Substituent Effects : The 3-methyl-oxazole-5-carboxamide group likely improves solubility compared to nitrobenzamide analogs (e.g., ), while the ethyl group at position 7 may modulate lipophilicity.
  • Spectroscopic Signatures : Benzodithiazine derivatives exhibit distinct IR peaks for SO₂ (1340–1155 cm⁻¹) , absent in the target compound. The oxazole carboxamide’s C=O stretch (~1740 cm⁻¹) aligns with analogs in .

Biological Activity

N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of multiple heterocyclic rings, including oxazole and benzothiazole moieties. Its chemical formula is C16H18N2O4SC_{16}H_{18}N_2O_4S, with a molecular weight of approximately 350.39 g/mol. The structural complexity often correlates with diverse biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a wide range of biological activities:

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of oxazole derivatives. For instance:

  • Antibacterial Effects : Compounds containing the oxazole ring have shown significant antibacterial activity against various strains of bacteria. In particular, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) as low as 4–8 µg/mL against resistant strains .
  • Antifungal Properties : The compound's structure suggests potential antifungal activity. Research indicates that similar compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus niger, with varying degrees of effectiveness depending on the specific substitutions on the oxazole ring .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been well-documented. Studies have shown that:

  • Cell Proliferation Inhibition : The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For example, it demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 30 µM .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are essential in therapeutic applications:

  • Mechanism of Action : The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Research indicates that similar derivatives can reduce the expression levels of TNF-alpha and IL-6 in vitro .

Case Studies

Several case studies provide insight into the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A study published in PMC evaluated a series of 1,3,4-oxadiazole derivatives for their antimicrobial activity. The most promising compounds exhibited MIC values significantly lower than standard antibiotics .
  • Evaluation of Anticancer Properties : In another study focusing on benzothiazole derivatives, researchers found that specific modifications led to enhanced anticancer activity against multiple cancer cell lines. The study highlighted the importance of structural variations in optimizing biological activity .

Data Table: Biological Activity Summary

Activity TypeTarget Organisms/Cell LinesMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus4–8 µg/mL
AntifungalCandida albicansVaries
AnticancerMCF-7 (Breast Cancer)10–30 µM
A549 (Lung Cancer)15–25 µM
Anti-inflammatoryTNF-alpha inhibitionSignificant reduction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.